molecular formula C8H11BrN2 B3032508 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole CAS No. 2079069-45-5

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole

Cat. No.: B3032508
CAS No.: 2079069-45-5
M. Wt: 215.09
InChI Key: MRIGFESRPAHEEG-UHFFFAOYSA-N
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Description

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a cyclopropylmethyl group at position 5, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, owing to their tunable electronic and steric properties.

Properties

IUPAC Name

4-bromo-5-(cyclopropylmethyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11-8(4-6-2-3-6)7(9)5-10-11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIGFESRPAHEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230542
Record name 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079069-45-5
Record name 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2079069-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Methyl-4-bromo-1H-pyrazole

Step 1: N1-Methylation
4-Bromo-1H-pyrazole undergoes methylation using iodomethane (1.1 equiv) and potassium carbonate (1.2 equiv) in DMF at room temperature (17 h), yielding 1-methyl-4-bromo-1H-pyrazole. This method, adapted from the synthesis of 4-iodo-1-methyl-1H-pyrazole, achieves >90% conversion with minimal byproducts.

Step 2: Optimization of Bromination
Electrophilic bromination at C4 is redundant if starting from 4-bromo-1H-pyrazole. However, alternative routes using N-bromosuccinimide (NBS) in acetic acid (80°C, 4 h) may be employed if the starting material lacks the bromine.

C5 Alkylation with Cyclopropylmethyl Group

Reaction Conditions
1-Methyl-4-bromo-1H-pyrazole (1.0 equiv) reacts with (bromomethyl)cyclopropane (1.1 equiv) in acetonitrile using cesium carbonate (2.0 equiv) as a base at 80°C for 12 h. This protocol, analogous to the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, facilitates C5-selective alkylation via deprotonation of the pyrazole’s C5 hydrogen, followed by nucleophilic substitution.

Purification and Yield
Crude product purification via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) yields 4-bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole in 72–78% purity. Recrystallization from hexane/ethyl acetate mixtures enhances purity to >98%.

Method 2: Cyclocondensation with Functionalized Synthons

Hantzsch-Type Pyrazole Synthesis

A one-pot cyclocondensation of 1-cyclopropylmethyl-1,3-diketone with methylhydrazine generates the pyrazole core with pre-installed C5 cyclopropylmethyl and N1-methyl groups. Subsequent bromination at C4 using molecular bromine in dichloromethane (0°C, 2 h) completes the synthesis.

Advantages and Limitations

  • Pros : High atom economy; fewer purification steps.
  • Cons : Limited availability of 1-cyclopropylmethyl-1,3-diketones; competing regiochemistry during cyclization.

Method 3: Late-Stage Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling at C5

A halogenated precursor (e.g., 4-bromo-1-methyl-5-iodo-1H-pyrazole) undergoes palladium-catalyzed coupling with cyclopropylmethylboronic acid. Optimized conditions include Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), and dioxane/water (4:1) at 90°C. This method, though underutilized in the literature, offers precise control over C5 substitution.

Challenges in Direct C–H Functionalization

Direct C5 cyclopropylmethylation via C–H activation remains unexplored due to pyrazole’s moderate directing-group ability. Catalytic systems employing Pd(OAc)2 and pyridine-based ligands (e.g., 2,2'-bipyridine) show promise in model substrates but require further optimization for this target.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sequential Alkylation 65–72 98 Regioselective; scalable Multi-step; solvent-intensive
Cyclocondensation 55–60 95 One-pot synthesis Limited precursor availability
Cross-Coupling 50–58 97 Versatile for analogs Requires halogenated intermediates

Scale-Up Considerations and Industrial Relevance

Large-scale production favors Method 1 due to reagent availability and established protocols. Critical parameters include:

  • Solvent Recovery : DMF and acetonitrile are distilled and reused to reduce costs.
  • Catalyst Loading : Pd-based catalysts in cross-coupling routes necessitate efficient recycling to maintain profitability.
  • Safety : Exothermic bromination steps require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrazole derivatives, including 4-bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For example, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in targeting specific oncogenic pathways .

Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It acts as a bradykinin B1 receptor antagonist, which is beneficial in treating inflammatory diseases. The ability to modulate inflammatory responses makes it a candidate for further development in therapeutic applications .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it suitable for the development of novel agrochemicals. Its effectiveness as a pesticide has been explored, particularly in targeting specific pests while minimizing environmental impact. Research shows that such pyrazole derivatives can enhance crop protection strategies by providing effective pest control with lower toxicity profiles compared to traditional pesticides .

Material Science

Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing functionalized polymers and materials. Its reactivity allows for the incorporation into various polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. Studies have shown that incorporating pyrazole units into polymer structures can significantly improve their performance in industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsSignificant inhibition of cancer cell growth; anti-inflammatory activity via bradykinin antagonism
AgrochemicalsPesticidesEffective pest control with reduced toxicity
Material ScienceSynthesis of functionalized polymersEnhanced thermal stability and mechanical properties

Case Study 1: Anticancer Activity

A recent study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound showed promising results in inhibiting cell proliferation in breast cancer models, suggesting its potential as a lead compound for drug development.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound demonstrated superior efficacy against common pests compared to conventional pesticides. The study emphasized its role in integrated pest management systems.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives, highlighting key substituents, molecular weights, and functional group implications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Features Reference ID
4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole C8H11BrN2 Br (4), cyclopropylmethyl (5), Me (1) 215.10 Cyclopropylmethyl enhances lipophilicity; bromine may enable halogen bonding.
4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole C7H9BrN2 Br (4), cyclopropyl (1), Me (5) 201.06 Cyclopropyl at N1 reduces steric hindrance compared to cyclopropylmethyl.
4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole C5H5BrF2N2 Br (4), CF2H (5), Me (1) 211.01 Difluoromethyl increases electronegativity, potentially improving metabolic stability.
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole C10H7BrF3N2 Br (4), CF3 (5), Ph (1) 291.08 Trifluoromethyl and phenyl groups enhance aromatic stacking and hydrophobicity.
4-Bromo-5-methoxy-1-methyl-1H-pyrazole C5H7BrN2O Br (4), OMe (5), Me (1) 191.03 Methoxy group improves solubility but reduces lipophilicity.

Physicochemical and Spectral Comparisons

  • For instance, compounds with sulfonamide groups (e.g., , compounds 16–18) show melting points >160°C, attributed to hydrogen-bonding networks . The target compound’s cyclopropylmethyl group may similarly enhance crystallinity.
  • Spectral Data : IR spectra of pyrazole derivatives often show absorption bands for C=O (1653 cm⁻¹) and SO2 (1335 cm⁻¹) in sulfonamide analogs . The target compound’s IR spectrum would lack these but may feature C-Br stretching (~600 cm⁻¹) and cyclopropyl C-H vibrations (~3000 cm⁻¹).

Biological Activity

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, including the bromine atom and the cyclopropylmethyl group, suggest a unique interaction profile with various biological targets. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11BrN2C_8H_{11}BrN_2, with a molecular weight of 187.04 g/mol. The presence of the bromine atom is crucial for its biological activity, as it may influence the compound's reactivity and affinity towards biological targets.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For example, pyrazole derivatives have been associated with the inhibition of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .
  • Receptor Interaction : The structural components may facilitate binding to various receptors, influencing cellular signaling pathways. The bromine and cyclopropylmethyl groups enhance binding affinity and stability .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains, including E. coli and S. aureus. For instance, modifications in the pyrazole structure have been linked to enhanced antibacterial efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. Notably, compounds targeting LDH have shown promise in inhibiting cancer cell growth in models such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma) cells. The compound's ability to suppress lactate production correlates with reduced tumor cell proliferation .

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. Compounds derived from pyrazole frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives exhibiting significant anti-inflammatory activity (61–85% TNF-α inhibition) at concentrations comparable to dexamethasone .
Burguete et al. (2014)Reported synthesis of 1,5-diaryl pyrazoles with notable antibacterial activity against E. coli and S. aureus .
Chovatia et al. (2016)Investigated anti-tubercular properties of pyrazole derivatives, finding promising results against MTB strain H37Rv .

Q & A

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, EtOH) improve reaction homogeneity and yield .
  • Catalysis : Triethylamine (TEA) enhances substitution reactions by scavenging HBr .
  • Temperature : Elevated temperatures (e.g., 140°C in sealed tubes) are used for slow, controlled reactions .

Advanced: How can contradictions in crystallographic data for pyrazole derivatives be resolved?

Answer:
Discrepancies in reported crystal structures (e.g., bond lengths, packing motifs) can arise from refinement protocols or experimental resolution. Methodological approaches include:

Re-refinement with SHELXL : Reprocess raw diffraction data using the latest SHELXL parameters (e.g., anisotropic displacement, hydrogen placement) to validate atomic positions .

Packing Similarity Analysis : Use Mercury’s "Materials Module" to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) across datasets .

Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .

Example : A study on a related pyrazole carbaldehyde resolved discrepancies by re-refining data with SHELXL and validating against NMR-derived dihedral angles .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropylmethyl protons at δ 0.36–1.09 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .

Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and bromine isotope patterns .

IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .

Advanced: How can computational methods predict the reactivity of the cyclopropylmethyl group?

Answer:

DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the cyclopropylmethyl group’s strain energy (~27 kcal/mol) influences its susceptibility to ring-opening reactions .

Molecular Dynamics (MD) : Simulate steric effects during substitution reactions (e.g., steric hindrance from the methyl group at N1) .

Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

Basic: What are the challenges in regioselective bromination of pyrazole derivatives?

Answer:
Challenges include:

Positional Control : Bromination at the 4-position competes with 3- or 5-position substitution due to electronic effects.

Directing Groups : Electron-withdrawing groups (e.g., -CN, -COOR) at adjacent positions can enhance regioselectivity .

Reagent Choice : NBS/POBr₃ favors 4-bromination, while Br₂/FeCl₃ may lead to over-bromination .

Example : In 4-bromo-3-methylpyrazole, methyl groups at C3 electronically deactivate the 5-position, directing bromine to C4 .

Advanced: How can high-throughput crystallography study polymorphic forms of this compound?

Answer:

Automated Screening : Use robotics to prepare hundreds of crystallization conditions (e.g., varying solvents, temperatures) .

SHELX Pipelines : Employ SHELXC/D/E for rapid phase determination and structure solution across multiple crystals .

Void Analysis in Mercury : Identify solvent-accessible volumes to predict stability of polymorphs .

Case Study : A pyrazole sulfone derivative was screened in 12 solvents, revealing two polymorphs with distinct hydrogen-bonding networks .

Basic: How is purity assessed after synthesis, and what are common impurities?

Answer:

HPLC/GC-MS : Quantifies residual solvents (e.g., DMF, EtOAc) and regioisomers .

Elemental Analysis : Verifies Br content (theoretical: ~25% for C₈H₁₀BrN₂) .

Common Impurities :

  • Regioisomers : 5-bromo-4-(cyclopropylmethyl) derivatives .
  • Dehalogenated Byproducts : Detected via LC-MS [M-Br]⁻ peaks .

Advanced: What strategies mitigate steric hindrance during functionalization of the cyclopropylmethyl group?

Answer:

Microwave-Assisted Synthesis : Reduces reaction time, minimizing decomposition under steric strain .

Bulky Ligands in Catalysis : Use Pd(PPh₃)₄ for Suzuki couplings to prevent catalyst poisoning .

Solvent Effects : Low-polarity solvents (e.g., toluene) reduce aggregation of sterically hindered intermediates .

Basic: What safety protocols are critical when handling this compound?

Answer:

Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

Ventilation : Use fume hoods to prevent inhalation of bromine vapors .

Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .

Advanced: How can researchers validate the biological activity of derivatives against computational predictions?

Answer:

Dose-Response Assays : Test IC₅₀ values against predicted targets (e.g., kinases) .

Crystallographic Docking : Compare predicted binding poses with experimental X-ray structures of ligand-protein complexes .

SAR Studies : Modify substituents (e.g., replacing cyclopropylmethyl with isopropyl) to assess activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole
Reactant of Route 2
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4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole

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